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molecular formula C17H19ClO B8622656 2-Chloro-6-methyl-4-{[4-(propan-2-yl)phenyl]methyl}phenol CAS No. 85341-70-4

2-Chloro-6-methyl-4-{[4-(propan-2-yl)phenyl]methyl}phenol

Cat. No. B8622656
M. Wt: 274.8 g/mol
InChI Key: VPXIGBHZGDDFMX-UHFFFAOYSA-N
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Patent
US04532367

Procedure details

85.8 g (0.6 mol) 2-chloro-6-methylphenol and 33.8 g (0.2 mol) 4-isopropylbenzyl chloride, dissolved in 160 ml chloroform, are reacted with 18 g water-free zinc chloride. At a bath temperature of 60° C. the reaction mixture is stirred 5-6 h, and then washed three times each with 150 ml water for the purpose of removing excess zinc chloride, dried across sodium sulfate and subjected to a driving-off of the solvent chloroform in a vacuum.
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[CH:10]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1)([CH3:12])[CH3:11].O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:17][C:16]2[CH:19]=[CH:20][C:13]([CH:10]([CH3:12])[CH3:11])=[CH:14][CH:15]=2)[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
85.8 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)O
Name
Quantity
33.8 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
At a bath temperature of 60° C. the reaction mixture is stirred 5-6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times each with 150 ml water for the purpose of removing excess zinc chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried across sodium sulfate

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
Smiles
ClC1=C(C(=CC(=C1)CC1=CC=C(C=C1)C(C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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